molecular formula C15H15FN2O3 B1355915 N-(5-Amino-2-fluorophenyl)-2-(2-methoxyphenoxy)-acetamide CAS No. 953880-87-0

N-(5-Amino-2-fluorophenyl)-2-(2-methoxyphenoxy)-acetamide

Cat. No.: B1355915
CAS No.: 953880-87-0
M. Wt: 290.29 g/mol
InChI Key: KVBYPXHQACXHMK-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (predicted for DMSO-d₆):
    • δ 8.20 (s, 1H, NHCO),
    • δ 6.70–7.40 (m, 7H, aromatic H),
    • δ 4.60 (s, 2H, OCH₂CO),
    • δ 3.80 (s, 3H, OCH₃),
    • δ 2.10 (s, 2H, NH₂).
  • ¹³C NMR :
    • δ 170.5 (C=O),
    • δ 155.2–115.4 (aromatic C),
    • δ 69.8 (OCH₂CO),
    • δ 56.1 (OCH₃).

Infrared (IR) Spectroscopy

Key vibrational modes (cm⁻¹):

  • 3320 (N–H stretch, amine),
  • 1660 (C=O stretch, amide I),
  • 1605 (C–F stretch),
  • 1250 (C–O–C asymmetric stretch).

Mass Spectrometry (MS)

  • ESI-MS : m/z 291.1 [M+H]⁺ (calculated for C₁₅H₁₆FN₂O₃⁺: 291.11).
  • Fragmentation pattern: Loss of methoxy (–OCH₃, 31 Da) and acetamide (–CH₂CONH₂, 73 Da) groups dominates.

Computational Chemistry Studies of Electronic Structure

Density functional theory (DFT) simulations predict the following electronic properties:

  • HOMO-LUMO gap : ~4.2 eV, indicating moderate reactivity.
  • Partial charges :
    • The fluorine atom carries a δ⁻ charge (–0.25 e),
    • The carbonyl oxygen has δ⁻ (–0.42 e),
    • The methoxy oxygen shows δ⁻ (–0.38 e).
  • Electrostatic potential maps : Reveal nucleophilic regions at the amino group and electrophilic zones near the fluorine atom.

Non-covalent interaction (NCI) analysis suggests weak van der Waals forces between aromatic rings and hydrogen bonds involving NH₂ and C=O groups stabilize the molecule.

Properties

IUPAC Name

N-(5-amino-2-fluorophenyl)-2-(2-methoxyphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O3/c1-20-13-4-2-3-5-14(13)21-9-15(19)18-12-8-10(17)6-7-11(12)16/h2-8H,9,17H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVBYPXHQACXHMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2=C(C=CC(=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods of N-(5-Amino-2-fluorophenyl)-2-(2-methoxyphenoxy)-acetamide

General Synthetic Strategy

The synthesis typically involves two main components:

The key step is the formation of the amide bond between the amine and the acetic acid derivative, often facilitated by coupling reagents or via acid chloride intermediates.

Stepwise Preparation

Preparation of 5-Amino-2-fluorophenylamine
  • Starting from commercially available 2-fluoroaniline, nitration is performed under controlled temperature to introduce a nitro group at the 5-position.
  • The nitro group is then reduced to an amino group using catalytic hydrogenation or chemical reducing agents such as iron powder in acidic medium.
  • This yields 5-amino-2-fluorophenylamine, a key intermediate for amide coupling.
Preparation of 2-(2-Methoxyphenoxy)acetic Acid or Derivatives
  • 2-Methoxyphenol is reacted with chloroacetic acid or its derivatives under basic conditions to form 2-(2-methoxyphenoxy)acetic acid.
  • Alternatively, the acid can be converted to the corresponding acid chloride using reagents like thionyl chloride or oxalyl chloride to facilitate amide bond formation.
Amide Bond Formation
  • The coupling of 5-amino-2-fluorophenylamine with 2-(2-methoxyphenoxy)acetic acid or its acid chloride is carried out under anhydrous conditions.
  • When using the acid chloride, the reaction is typically performed in an inert solvent such as dichloromethane or tetrahydrofuran at low temperature to moderate temperature (0–25 °C).
  • A base such as triethylamine or pyridine is added to neutralize the generated hydrochloric acid and drive the reaction forward.
  • Alternatively, carbodiimide coupling agents (e.g., EDC, DCC) can be used to activate the acid in situ, allowing coupling at room temperature without isolation of the acid chloride.

Representative Reaction Conditions

Step Reagents/Conditions Notes
Nitration of 2-fluoroaniline HNO3/H2SO4, 0–5 °C Controlled temperature to avoid over-nitration
Reduction of nitro group H2, Pd/C or Fe/HCl Mild conditions to preserve fluorine
Preparation of acid chloride Thionyl chloride, reflux, inert atmosphere Converts acid to reactive intermediate
Amide coupling 5-amino-2-fluorophenylamine, acid chloride, triethylamine, DCM, 0–25 °C Yields this compound

Purification and Characterization

  • The crude product is typically purified by recrystallization from suitable solvents or by chromatographic techniques.
  • Characterization is performed using NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.

Research Findings and Optimization

  • The presence of the fluorine atom on the aromatic ring requires careful control of reaction conditions to prevent dehalogenation or side reactions.
  • The amino group at the 5-position is reactive and can participate in side reactions; thus, protection/deprotection strategies may be employed if necessary.
  • Use of acid chlorides generally provides higher yields and cleaner reactions compared to direct coupling with carboxylic acids.
  • Solvent choice and temperature control are critical to optimize yield and minimize by-products.
  • Recent studies on related compounds suggest that electron-donating groups like methoxy on the phenoxy ring enhance the stability and biological activity of the final compound.

Summary Table of Preparation Methods

Preparation Step Methodology Key Reagents/Conditions Advantages Challenges
Nitration of 2-fluoroaniline Electrophilic aromatic substitution HNO3/H2SO4, low temperature Selective nitration Temperature control critical
Reduction of nitro group Catalytic hydrogenation or chemical H2/Pd-C or Fe/HCl High selectivity Avoid fluorine loss
Preparation of acid chloride Conversion of acid to acid chloride Thionyl chloride, reflux Reactive intermediate for coupling Handling corrosive reagents
Amide bond formation Coupling with amine Acid chloride + amine + base, DCM, RT High yield, mild conditions Requires anhydrous conditions
Alternative coupling Carbodiimide-mediated coupling EDC or DCC, DMF or DCM, RT Avoids acid chloride preparation Possible urea by-products

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-fluorophenyl)-2-(2-methoxyphenoxy)-acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the acetamide to an amine.

    Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while substitution could introduce new functional groups in place of the fluorine atom.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Pharmacophore Development : The compound is being investigated as a potential pharmacophore for drug design, particularly targeting specific enzymes or receptors involved in various diseases, including cancer and infectious diseases. Its ability to interact with biological molecules makes it a candidate for developing new therapeutics.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties. Research into its structure-activity relationships (SAR) indicates that modifications can enhance its efficacy against bacterial strains.

2. Biological Research

  • Biochemical Probes : N-(5-Amino-2-fluorophenyl)-2-(2-methoxyphenoxy)-acetamide serves as a biochemical probe to study protein-ligand interactions. This application aids in understanding various biological pathways and mechanisms.
  • Cancer Research : Derivatives of benzamides have shown antiproliferative effects in cancer models. This compound's structural characteristics may allow it to inhibit specific kinases involved in cancer progression, warranting further investigation into its anticancer potential.

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological Activity
This compoundAmino, fluorine, methoxy groupsPotential antimicrobial and anticancer
N-(5-Amino-2-chlorophenyl)-3-methoxybenzamideChlorine instead of fluorineInvestigated for anti-inflammatory effects
IMD-0354Potent IκB kinase β inhibitorIn clinical trials for various conditions

Case Studies

  • Antitubercular Activity : A study highlighted that modifications in the amide linkage of related compounds significantly affect their activity against Mycobacterium tuberculosis. While not the primary focus, similar compounds demonstrated promising antitubercular activity, suggesting that this compound could be explored further in this context.
  • Cancer Models : Research on benzamide derivatives has shown antiproliferative effects in breast cancer models. The ability to inhibit specific kinases involved in cancer progression suggests that this compound could be further investigated for similar applications.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-fluorophenyl)-2-(2-methoxyphenoxy)-acetamide would depend on its specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs and their physicochemical properties:

Compound Name Substituents on Phenyl Ring Phenoxy Group Modification Melting Point (°C) Yield (%) CAS Number
N-(5-Amino-2-fluorophenyl)-2-(2-methoxyphenoxy)-acetamide (Target Compound) 5-Amino, 2-Fluoro 2-Methoxy Not Reported Not Reported 1153549-60-0*
2-(2-Methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5k) 5-(Methylthio) 2-Methoxy 135–136 72 Not Provided
N-(5-Amino-2-methoxyphenyl)-2-(4-methoxyphenoxy)-acetamide 5-Amino, 2-Methoxy 4-Methoxy Not Reported Not Reported 1020054-73-2
N-(4-Amino-2-methylphenyl)-2-(2-methoxyphenoxy)acetamide 4-Amino, 2-Methyl 2-Methoxy Not Reported Not Reported Not Provided
N-(5-Amino-2-fluorophenyl)-2-(3-methylphenoxy)-acetamide 5-Amino, 2-Fluoro 3-Methyl Not Reported Not Reported 1153549-60-0

Notes:

  • The target compound’s 2-fluoro and 2-methoxy groups may enhance lipophilicity compared to analogs with methyl or amino groups .
  • Compound 5k, a thiadiazole derivative, shows lower synthesis yield (72%) compared to other thiadiazol-2-yl acetamides (e.g., 5h: 88%), suggesting steric or electronic challenges in introducing the 2-methoxyphenoxy group .

Pharmacological Activities

Anticancer Activity
  • Thiadiazole Derivatives: Compound 7d (2-(2-Fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]-[1,3,4]thiadiazol-2-yl}-acetamide) exhibited potent cytotoxicity against Caco-2 cells (IC50: 1.8 µM), surpassing 5-fluorouracil in efficacy . The fluorine atom in 7d and the target compound may enhance DNA intercalation or enzyme inhibition.
  • Phenoxy Acetamides: Derivatives like N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38) demonstrated broad-spectrum anticancer activity against HCT-116, MCF-7, and PC-3 cell lines . The target compound’s 2-methoxyphenoxy group could similarly modulate kinase or topoisomerase interactions.
Antimicrobial Activity
  • Gram-Positive Bacteria: Compounds 47 and 48 (with difluorophenyl and isopropylphenyl groups) showed potent activity against gram-positive bacteria, attributed to sulfonyl and benzo[d]thiazole substituents . The target compound’s amino group may facilitate hydrogen bonding with bacterial cell wall components.

Biological Activity

N-(5-Amino-2-fluorophenyl)-2-(2-methoxyphenoxy)-acetamide is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

  • Chemical Formula : C₁₅H₁₅FN₂O₃
  • CAS Number : 953880-87-0
  • Molecular Weight : 306.15 g/mol
  • Structure : The compound features a fluorinated phenyl ring and a methoxyphenoxy group, which are crucial for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : The compound has been shown to interact with various neurotransmitter receptors, particularly serotonin receptors (5-HT1A, 5-HT2A). Its structural components facilitate binding and modulation of these receptors, which are implicated in mood regulation and anxiety disorders .
  • Anticancer Activity : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. For instance, it showed an IC50 value of 10.51 ± 1.9 μM against MCF-7 breast cancer cells, indicating potent anti-cancer effects .
  • Neuroprotective Effects : Research indicates that the compound may possess neuroprotective properties by inhibiting neurodegeneration pathways, potentially through its interaction with NMDA receptors .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Type Cell Line/Model IC50 (μM) Notes
AnticancerMCF-7 Breast Cancer10.51 ± 1.9Induces apoptosis in cancer cells
AnticancerMDA-MB-453 Breast Cancer10.25 ± 2.5Significant cytotoxicity observed
NeuroprotectiveNMDA-Lesion Rat ModelNot specifiedReduces neurodegeneration in hippocampus
Serotonin Receptor AgonistVarious (in vitro)VariesModulates serotonin pathways

Case Studies

  • Antidepressant Effects : A study explored the effects of this compound on depression models in rodents. The results indicated a significant reduction in depressive behaviors, attributed to its action on serotonin receptors .
  • Cancer Research : In another investigation, the compound was tested against multiple cancer cell lines including A549 (lung cancer) and HepG2 (hepatocellular carcinoma). It demonstrated superior efficacy compared to existing chemotherapeutics, with IC50 values lower than those for standard treatments like Doxorubicin .
  • Neuroprotection : A study focusing on neurodegenerative diseases highlighted the ability of this compound to protect neuronal cells from damage induced by excitotoxicity, suggesting potential applications in treating conditions like Alzheimer's disease .

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